molecular formula C10H12N2O B1669453 Cotinine CAS No. 486-56-6

Cotinine

Cat. No. B1669453
CAS RN: 486-56-6
M. Wt: 176.21 g/mol
InChI Key: UIKROCXWUNQSPJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cotinine is an alkaloid found in tobacco and is also the predominant metabolite of nicotine . It is typically used as a biomarker for exposure to tobacco smoke . Cotinine is currently being studied as a treatment for depression, post-traumatic stress disorder (PTSD), schizophrenia, Alzheimer’s disease, and Parkinson’s disease .


Synthesis Analysis

A magnetic molecularly imprinted polymer (MMIP) was synthesized, characterized, and used in the selective extraction of nicotine and cotinine from urine samples, followed by GC-MS analysis . Another method includes sample pretreatment and reversed-phase HPLC separation with tandem mass spectrometric identification and quantification using electrospray ionization on a quadrupole ion trap mass analyzer .


Molecular Structure Analysis

Cotinine has a molecular formula of C10H12N2O and a molar mass of 176.219 g·mol −1 . Its IUPAC name is (5 S )-1-methyl-5- (3-pyridyl)pyrrolidin-2-one .


Chemical Reactions Analysis

Cotinine is a product formed after the chemical nicotine enters the body . It is a weak agonist of nicotinic acetylcholine receptors (nAChRs) . A method has been developed for the simultaneous analysis of nicotine and two of its major metabolites, cotinine and 3-hydroxycotinine .


Physical And Chemical Properties Analysis

Cotinine is a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors . It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission .

Scientific Research Applications

1. Biomarker for Smoking and Tobacco Exposure

  • Epidemiological Studies : Cotinine is extensively used to distinguish smokers from non-smokers in epidemiological research. Optimal serum cotinine concentrations for this purpose have been identified, which vary across different racial and ethnic groups (Benowitz et al., 2009).
  • Hospitalized Patients Screening : Serum cotinine levels are used to screen hospitalized patients for active smoking or significant exposure to secondhand smoke, revealing higher prevalence rates than general population estimates (Benowitz et al., 2009).

2. Validating Self-Reported Smoking Status

  • Analyzing Different Biological Fluids : Cotinine levels in saliva, serum, and urine are compared to self-reported smoking status, offering a more accurate assessment of tobacco exposure (Binnie et al., 2004).
  • Military Studies : Urine cotinine analysis has been used in military studies to validate self-reported smoking, showing high accuracy in representing actual smoking status (Pokorski et al., 1994).

3. Environmental and Public Health Research

  • **Identifying Exposure to Environmental Tobacco Smoke(ETS)**: Cotinine measurement aids in assessing exposure to ETS, crucial in public health studies to evaluate the impact of passive smoking on various health outcomes (Etzel, 1990).

4. Clinical Trials and Pharmacological Research

  • Phase I Clinical Trials : In clinical trials, particularly in phase I, cotinine levels can be crucial for excluding smokers or assessing the impact of tobacco on pharmacokinetics and pharmacodynamics of drugs under study (Apseloff et al., 1994).

5. Understanding Tobacco's Impact on Health Conditions

  • Bone Mineral Content Studies : Research on the relationship between tobacco exposure and bone density includes measuring serum cotinine as a marker, highlighting its importance in studies exploring risk factors for osteoporosis (Benson & Shulman, 2004).

6. Assessing Cotinine's Role Beyond Nicotine Metabolism

  • Cognitive and Neuroprotective Actions : Cotinine has been suggested to exert effects on behavior and cognitive function, which might be leveraged in treating neurological disorders like Alzheimer's disease (Buccafusco & Terry, 2003).

Safety And Hazards

Cotinine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Exposure to cotinine increases the risk for lung cancer and heart disease in adults who do not smoke .

Future Directions

There is growing interest in identifying potential contributions of non-nicotine components to tobacco reinforcement . More research is warranted in order to provide better insight into the actions of cotinine and its contribution to tobacco addiction . Future directions include measurement and other methodologic considerations, disseminating this approach to at-risk subpopulations, expanding the NMR to evaluate its efficacy in predicting treatment responses to e-cigarettes and other non-cigarette forms of nicotine .

properties

IUPAC Name

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047576
Record name Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

210-211 °C at 6 mm Hg
Record name Cotinine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The nicotine metabolite cotinine is an abundant long-lived bio-active compound that may contribute to the overall physiological effects of tobacco use. Although its mechanism of action in the central nervous system has not been extensively investigated, cotinine is known to evoke dopamine release in the nigrostriatal pathway through an interaction at nicotinic receptors (nAChRs). Because considerable evidence now demonstrates the presence of multiple nAChRs in the striatum, the present experiments were done to determine the subtypes through which cotinine exerts its effects in monkeys, a species that expresses similar densities of striatal alpha4beta2* (nAChR containing the alpha4 and beta2 subunits, but not alpha3 or alpha6) and alpha3/alpha6beta2* (nAChR composed of the alpha3 or alpha6 subunits and beta2) nAChRs. Competition binding studies showed that cotinine interacts with both alpha4beta2* and alpha3/alpha6beta2* nAChR subtypes in the caudate, with cotinine IC(50) values for inhibition of 5-[(125) I]iodo-3-[2(S)-azetinylmethoxy]pyridine-2HCl ([(125)I]A-85380) and (125)I-alpha-conotoxinMII binding in the micromolar range. This interaction at the receptor level is of functional significance because cotinine stimulated both alpha4beta2* and alpha3/alpha6beta2* nAChR [(3)H]dopamine release from caudate synaptosomes. Our results unexpectedly showed that nicotine evokes [(3)H]dopamine release from two alpha3/alpha6beta2* nAChR populations, one of which was sensitive to cotinine and the other was not. This cotinine-insensitive subtype was only present in the medial caudate and was preferentially lost with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced nigrostriatal damage. In contrast, cotinine and nicotine elicited equivalent levels of alpha4beta2* nAChR-mediated dopamine release. These data demonstrate that cotinine functionally discriminates between two alpha3/alpha6beta2* nAChRs in monkey striatum, with the cotinine-insensitive alpha3/alpha6beta2* nAChR preferentially vulnerable to nigrostriatal damage., Cotinine is the major metabolite of nicotine in humans, and the substance greatly outlasts the presence of nicotine in the body. Recently, cotinine has been shown to exert pharmacological properties of its own that include potential cognition enhancement, anti-psychotic activity, and cytoprotection. Since the metabolite is generally less potent than nicotine in vivo, we considered whether part of cotinine's efficacy could be related to a reduced ability to desensitize nicotinic receptors as compared with nicotine. Rats freely moving in their home cages were instrumented to allow ongoing measurement of mean arterial blood pressure. The ganglionic stimulant dimethylphenylpiperazinium maximally increased mean arterial blood pressure by 25 mm Hg. Slow (20 min) i.v. infusion of nicotine (0.25-1umol) produced no change in resting mean arterial blood pressure, but the pressor response to subsequent injection of dimethylphenylpiperazinium was significantly attenuated in a dose-dependent manner by up to 51%. Pre-infusion of equivalent doses of cotinine produced the same maximal degree of inhibition of the response to dimethylphenylpiperazinium. Discrete i.v. injections of nicotine also produced a dose dependent increase in mean arterial blood pressure of up to 43 mm Hg after the highest tolerated dose. In contrast, injection of cotinine produced no significant change in mean arterial blood pressure up to 13 times the highest dose of nicotine. These results illustrate the disconnection between nicotinic receptor activation and receptor desensitization, and they suggest that cotinine's pharmacological actions are either mediated through partial desensitization, or through non-ganglionic subtypes of nicotinic receptors., The aim of the present study was to clarify whether cotinine affects the release of catecholamines from the isolated perfused rat adrenal gland, and to establish the mechanism of its action, in comparison with the response of nicotine. Cotinine (0.3-3 mM), when perfused into an adrenal vein for 60 min, inhibited catecholamines secretory responses evoked by ACh (5.32 mM), DMPP (a selective neuronal nicotinic agonist, 100 uM for 2 min) and McN-A-343 (a selective muscarinic M1-agonist, 100 uM for 2 min) in dose- and time-dependent manners. However, cotinine did not affect catecholamines secretion by high K+ (56 mM). Cotinine itself also failed to affect basal catecholamines output. Furthermore, in the presence of cotinine (1 mM), catecholamines secretory responses evoked by Bay-K-8644 (an activator of L-type Ca2+ channels, 10 uM) and cyclopiazonic acid (an inhibitor of cytoplasmic Ca2+-ATPase, 10 uM) were relative time-dependently attenuated. However, nicotine (30 uM), given into the adrenal gland for 60 min, initially rather enhanced catecholamines secretory responses evoked by ACh and high K+, followed by the inhibition later, while it time-dependently depressed the catecholamines release evoked by McN-A-343 and DMPP. Taken together, these results suggest that cotinine inhibits greatly catecholamines secretion evoked by stimulation of cholinergic (both nicotinic and muscarinic) receptors, but does fail to affect that by the direct membrane-depolarization. It seems that this inhibitory effect of cotinine may be exerted by the cholinergic blockade, which is associated with blocking both the calcium influx into the rat adrenal medullary chromaffin cells and Ca2+ release from the cytoplasmic calcium store. It also seems that there is a big difference in the mode of action between cotinine and nicotine in the rat adrenomedullary catecholamines secretion.
Record name Cotinine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cotinine

Color/Form

Viscous oil

CAS RN

486-56-6
Record name Cotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cotinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cotinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5161X06LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cotinine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cotinine
Reactant of Route 2
Cotinine
Reactant of Route 3
Reactant of Route 3
Cotinine
Reactant of Route 4
Reactant of Route 4
Cotinine
Reactant of Route 5
Cotinine
Reactant of Route 6
Cotinine

Citations

For This Compound
71,800
Citations
NL Benowitz, F Kuyt, P Jacob… - Clinical …, 1983 - Wiley Online Library
… Cotinine is the major metabolite of nicotine in man. We studied cotinine disposition kinetics in 28 healthy habitual cigarette smokers. Eight subjects received cotinine fumarate, 4 1.1,g …
Number of citations: 644 ascpt.onlinelibrary.wiley.com
NL Benowitz - Epidemiologic reviews, 1996 - Citeseer
… level determinations of nicotine and cotinine in biologic fluids… for the quantitative use of cotinine levels in various biologic … use of cotinine are of limited magnitude and that cotinine is a …
Number of citations: 213 citeseerx.ist.psu.edu
SL Bramer, BA Kallungal - Biomarkers, 2003 - Taylor & Francis
… products; to revisit cotinine breakpoints utilized to distinguish … The results indicated that cotinine levels serve as a useful … clinically relevant; a serum cotinine concentration of 10 ng ml −…
Number of citations: 157 www.tandfonline.com
M Raja, A Garg, P Yadav, K Jha… - Journal of clinical and …, 2016 - ncbi.nlm.nih.gov
… saliva cotinine concentrations. A widely used biomarker is urine cotinine level since cotinine … assays and immunoassays) which measure urine cotinine more valid and reliable. The …
Number of citations: 111 www.ncbi.nlm.nih.gov
JF Etter, TV Due, TV Perneger - American Journal of …, 2000 - academic.oup.com
… The use of cotinine in epidemiologic studies is limited by the cost and … for cotinine concentration (6-11). The objectives of this study were to evaluate the relation between saliva cotinine …
Number of citations: 287 academic.oup.com
JJ Langone, HB Gjika, H Van Vunakis - Biochemistry, 1973 - ACS Publications
… for nicotine and one of its major metabolites, cotinine, which permit estimation of these … cotinine in the presence of each other and in the pres-ence of other metabolites including cotinine …
Number of citations: 520 pubs.acs.org
E Vartiainen, T Seppälä, P Lillsunde… - Journal of Epidemiology …, 2002 - jech.bmj.com
… 70% of nicotine seems to be converted to cotinine. Cotinine is the major plasma metabolite of … Only a minor fraction of the generated cotinine is excreted by the kidneys, but cotinine is …
Number of citations: 600 jech.bmj.com
NL Benowitz, P Jacob III - Clinical Pharmacology & …, 1994 - Wiley Online Library
… The study comparing the disposition kinetics of labeled and unlabeled cotinine (which we will refer to as the cotinine isotope-effects study) was performed in six nonsmokers. …
Number of citations: 631 ascpt.onlinelibrary.wiley.com
MA Klebanoff, RJ Levine, JD Clemens… - American journal of …, 1998 - academic.oup.com
… have measured cotinine concentration to … cotinine assays on 448 women registered in the Collaborative Perinatal Project (1959-1966). Based on the assumption that a serum cotinine …
Number of citations: 306 academic.oup.com
S Zevin, P Jacob III, N Benowitz - Clinical Pharmacology & …, 1997 - Wiley Online Library
… the effect of cotinine on the disposition kinetics of nicotine and cotinine. Isotopically labeled … no effect of cotinine on either nicotine or cotinine metabolism, indicating that cotinine is not …
Number of citations: 85 ascpt.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.